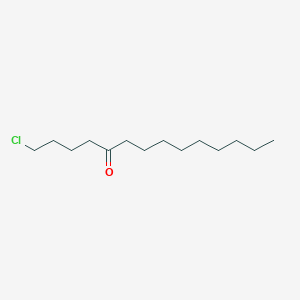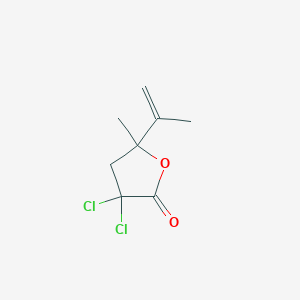
3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of a five-membered ring containing an oxygen atom, with two chlorine atoms and a methyl group attached to the third carbon, and a prop-1-en-2-yl group attached to the fifth carbon. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a chlorinated ketone, in the presence of a base. The reaction conditions typically include:
Temperature: Moderate temperatures (around 50-70°C) are often used to facilitate the cyclization process.
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
Catalyst: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can act as catalysts to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one
- 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-ol
- 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-thione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and prop-1-en-2-yl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89630-76-2 |
|---|---|
Fórmula molecular |
C8H10Cl2O2 |
Peso molecular |
209.07 g/mol |
Nombre IUPAC |
3,3-dichloro-5-methyl-5-prop-1-en-2-yloxolan-2-one |
InChI |
InChI=1S/C8H10Cl2O2/c1-5(2)7(3)4-8(9,10)6(11)12-7/h1,4H2,2-3H3 |
Clave InChI |
OOUVGGXVCUDSIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1(CC(C(=O)O1)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


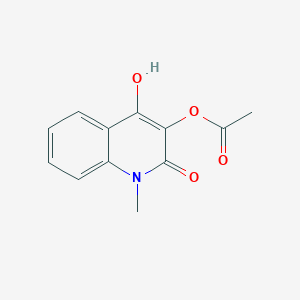
![2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14386139.png)
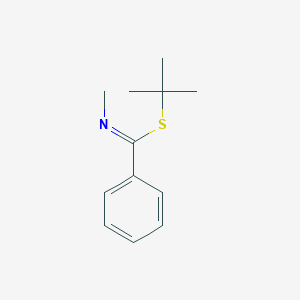


![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)

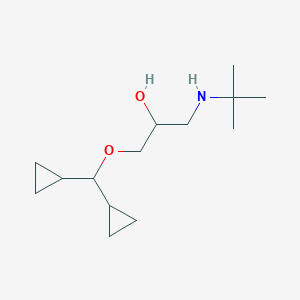

![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)

